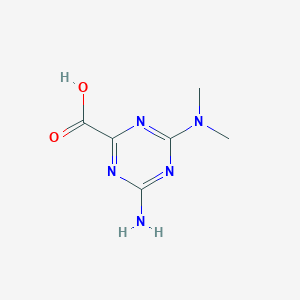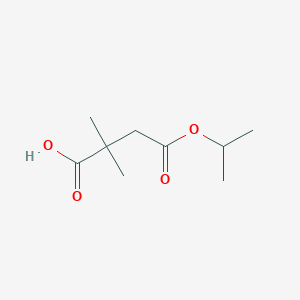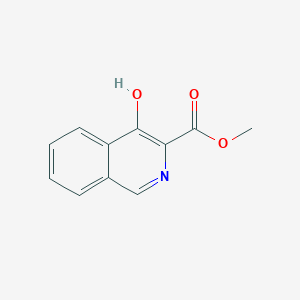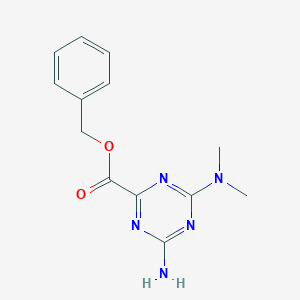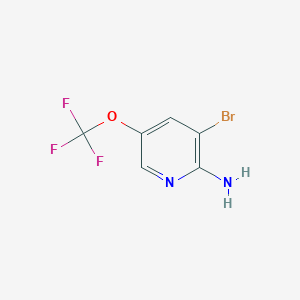
3-Bromo-5-(trifluoromethoxy)pyridin-2-amine
Descripción general
Descripción
“3-Bromo-5-(trifluoromethoxy)pyridin-2-amine” is a chemical compound with the molecular formula C6H4BrF3N2O . It is a solid substance with a light yellow color .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(trifluoromethoxy)pyridin-2-amine” consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted at the 3rd position with a bromine atom, at the 5th position with a trifluoromethoxy group, and at the 2nd position with an amine group .Physical And Chemical Properties Analysis
“3-Bromo-5-(trifluoromethoxy)pyridin-2-amine” is a solid at room temperature . Its molecular weight is 257.01 g/mol . The compound is considered to be stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Catalytic Applications
One significant application of compounds similar to 3-Bromo-5-(trifluoromethoxy)pyridin-2-amine is in catalysis. For instance, Ji, Li, and Bunnelle (2003) have demonstrated that amination of polyhalopyridines, like 5-bromo-2-chloropyridine, using a palladium-Xantphos complex can achieve high yield and chemoselectivity, producing 5-amino-2-chloropyridine (Ji, Li, & Bunnelle, 2003). This indicates potential applications of 3-Bromo-5-(trifluoromethoxy)pyridin-2-amine in similar catalytic processes.
Synthetic Chemistry
In synthetic chemistry, the compound has applications in the deprotonative functionalization of pyridine derivatives, as demonstrated by Shigeno et al. (2019). They illustrated how pyridine substrates with electron-withdrawing substituents, similar to 3-Bromo-5-(trifluoromethoxy)pyridin-2-amine, can efficiently react with various aldehydes under ambient conditions (Shigeno et al., 2019).
Spectroscopic Characterization
Vural and Kara (2017) have conducted spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 3-Bromo-5-(trifluoromethoxy)pyridin-2-amine. Their study includes Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, as well as density functional theory (DFT) studies, indicating the importance of such compounds in advanced spectroscopic studies (Vural & Kara, 2017).
Biological Activities
Another application is in the synthesis of novel pyridine-based derivatives with potential biological activities. Ahmad et al. (2017) synthesized a series of pyridine derivatives through Suzuki cross-coupling reactions and investigated their biological activities. Such derivatives show promise in areas like antimicrobial and anti-thrombolytic activities (Ahmad et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-5-(trifluoromethoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZQTVIQLMUVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1381200.png)



